N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-8-25-19-12-18(9-10-20(19)29-13-23(6,7)22(25)26)24-30(27,28)21-16(4)14(2)11-15(3)17(21)5/h9-12,24H,8,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMAOQHUWONUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the critical steps for synthesizing this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
- Amide bond formation between the oxazepine intermediate and the sulfonamide group under anhydrous conditions using coupling agents like EDCI or HOBt .
- Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) to isolate intermediates .
- Final characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Optimization strategies: Adjust reaction time, temperature, and stoichiometry of reagents (e.g., using 1.2 equivalents of sulfonyl chloride to ensure complete coupling) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : -NMR identifies proton environments (e.g., ethyl and methyl substituents), while -NMR confirms carbonyl (C=O) and sulfonamide (SO) groups .
- Mass spectrometry : HRMS validates the molecular ion peak (e.g., expected [M+H] at 416.54 m/z for CHNOS) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the compound’s solubility influence experimental design in biological assays?
Solubility in DMSO (commonly 10 mM stock solutions) is critical for in vitro assays. If precipitation occurs in aqueous buffers (e.g., PBS), use co-solvents like polyethylene glycol (PEG-400) or cyclodextrins to enhance dispersion . Pre-screen solubility via dynamic light scattering (DLS) to avoid false negatives in enzyme inhibition studies .
Advanced Research Questions
Q. What mechanistic hypotheses explain its potential enzyme inhibition, and how can researchers validate them?
- Hypothesis : The sulfonamide group may act as a zinc-binding motif in carbonic anhydrase inhibition, while the oxazepine core modulates selectivity .
- Validation methods :
- Enzyme kinetics : Measure values using stopped-flow spectroscopy with CO hydration assays .
- X-ray crystallography : Resolve ligand-enzyme complexes to identify binding interactions (e.g., sulfonamide-Zn coordination) .
- Molecular docking : Compare binding poses (e.g., AutoDock Vina) with known inhibitors to predict selectivity .
Q. How can researchers resolve contradictory data in SAR studies involving substituent modifications?
Contradictions (e.g., ethyl vs. allyl groups altering bioactivity) may arise from steric effects or electronic modulation. Approaches:
- Comparative molecular field analysis (CoMFA) : Build 3D-QSAR models to quantify substituent contributions .
- Free-energy perturbation (FEP) : Simulate substituent replacements to predict binding affinity changes .
- Meta-analysis : Aggregate data from analogs (e.g., methoxy vs. methyl substitutions) to identify trends .
Q. What strategies mitigate instability of the oxazepine ring under physiological conditions?
- pH optimization : Maintain assay buffers at pH 7.4–7.6 to prevent ring-opening hydrolysis .
- Prodrug design : Mask the carbonyl group with ester or amide prodrugs to enhance stability in vivo .
- Accelerated stability testing : Use LC-MS to monitor degradation products in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values across studies?
Variations may stem from assay conditions (e.g., enzyme source, substrate concentration). Solutions:
- Standardize protocols : Use recombinant enzymes (e.g., human CA-II) and fixed substrate concentrations (e.g., 10 mM 4-nitrophenyl acetate) .
- Control for solvent effects : Limit DMSO to ≤1% (v/v) to avoid denaturation artifacts .
- Cross-validate : Compare results with a reference inhibitor (e.g., acetazolamide) to calibrate assay sensitivity .
Methodological Tables
Table 1. Key Synthetic Intermediates and Their Purification
Table 2. Biological Assay Conditions for Enzyme Inhibition
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | 25°C | Prevents thermal denaturation of enzymes |
| Incubation time | 30 min | Ensures equilibrium binding |
| Substrate concentration | 10 mM | Avoids substrate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
